molecular formula C12H10ClN3O4S B14430143 1-Iminophenothiazin-3-amine;perchloric acid CAS No. 82252-33-3

1-Iminophenothiazin-3-amine;perchloric acid

Cat. No.: B14430143
CAS No.: 82252-33-3
M. Wt: 327.74 g/mol
InChI Key: VVTPMNOWSITBJI-UHFFFAOYSA-N
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Description

1-Iminophenothiazin-3-amine;perchloric acid is a compound that combines the properties of 1-Iminophenothiazin-3-amine, a derivative of phenothiazine, with perchloric acid, a strong mineral acid. Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. Perchloric acid, on the other hand, is a powerful oxidizing agent used in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iminophenothiazin-3-amine typically involves the reaction of phenothiazine with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The resulting product is then treated with perchloric acid to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of perchloric acid in industrial settings requires stringent safety measures due to its highly reactive and corrosive nature .

Chemical Reactions Analysis

Types of Reactions: 1-Iminophenothiazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

1-Iminophenothiazin-3-amine;perchloric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iminophenothiazin-3-amine involves its interaction with various molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain, influencing dopamine and serotonin pathways.

    Pathways Involved: The compound modulates neurotransmitter release and reuptake, leading to its antipsychotic and antiemetic effects. .

Comparison with Similar Compounds

    Phenothiazine: A parent compound with similar structural features.

    Chlorpromazine: An antipsychotic drug derived from phenothiazine.

    Promethazine: An antiemetic and antihistamine agent.

Uniqueness: 1-Iminophenothiazin-3-amine;perchloric acid stands out due to its combined properties of phenothiazine derivatives and perchloric acid.

Properties

CAS No.

82252-33-3

Molecular Formula

C12H10ClN3O4S

Molecular Weight

327.74 g/mol

IUPAC Name

1-iminophenothiazin-3-amine;perchloric acid

InChI

InChI=1S/C12H9N3S.ClHO4/c13-7-5-8(14)12-11(6-7)16-10-4-2-1-3-9(10)15-12;2-1(3,4)5/h1-6,14H,13H2;(H,2,3,4,5)

InChI Key

VVTPMNOWSITBJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=CC(=CC3=N)N)S2.OCl(=O)(=O)=O

Origin of Product

United States

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